molecular formula C11H10O3 B045867 Ethyl Benzofuran-2-carboxylate CAS No. 3199-61-9

Ethyl Benzofuran-2-carboxylate

Cat. No.: B045867
CAS No.: 3199-61-9
M. Wt: 190.19 g/mol
InChI Key: KAWQPOUWLVOHKU-UHFFFAOYSA-N
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Description

Ethyl Benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, is a derivative of benzofuran, characterized by the presence of an ethyl ester group at the second position of the benzofuran ring.

Scientific Research Applications

Ethyl Benzofuran-2-carboxylate has numerous applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a lead compound in drug development, particularly for its anticancer and antiviral activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Benzofuran-2-carboxylate typically involves the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like N-methyl pyrrolidine, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl Benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of benzofuran-2-carboxylic acid.

    Reduction: Formation of benzofuran-2-ethanol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Ethyl Benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

  • Benzofuran-2-carboxylic acid
  • Benzofuran-2-ethanol
  • Mthis compound

Uniqueness: this compound is unique due to the presence of the ethyl ester group, which imparts distinct chemical and biological properties. This ester group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWQPOUWLVOHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348894
Record name Ethyl 1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3199-61-9
Record name Ethyl 1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 3-neck round bottomed flask equipped with a mechanical stirrer, a dropping funnel, a gas inlet tube, and a thermometer is charged with 24.4 g (0.2 mol) of salicyl aldehyde (Aldrich) and 800 ml of THF-EtOH (19:1) under a nitrogen atmosphere. To this solution 150 ml (0.24 mol) of potassium t-butoxide in THF (1.6M) is added dropwise over 20 min at room temperature. A milky yellow precipitate is formed during the addition. The mixture is stirred at room temperature for one hr. A solution of 57.4 g (0.24 mol) of diethyl bromomalonate (Aldrich) in 20 ml of THF is added dropwise over 10 min. The mixture becomes grayish in color. After stirring for one hr at room temperature, another portion of potassium t-butoxide in THF (150 ml, 0.24 mol) is added dropwise over 40 min at room temperature. TLC shows no starting material remaining after an additional 40 min of stirring. The mixture is poured into 500 ml of brine mixed with crushed ice and extracted twice with ethyl acetate (1 L). The organic phase is washed with brine and dried over anhydrous magnesium sulfate. Filtration and concentration affords a deep brown oil. Vacuum distillation affords pure ethyl benzofuran-2-carboxylate (boiling point 88°-91° C./0.03 mm, 32.5 g, 85%).
[Compound]
Name
salicyl aldehyde
Quantity
24.4 g
Type
reactant
Reaction Step One
Name
THF EtOH
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
57.4 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of salicylaldehyde (53.10 g), K2CO3 (97 g) and ethyl bromoacetate (73.30 g) in ethanol (200 ml) was refluxed for 6 hours. The reaction mixture was diluted with ethyl acetate, washed with water, 1N NaOH and brine, dried and concentrated to give the titled compound (27.40 g) as a colorless oil
Quantity
53.1 g
Type
reactant
Reaction Step One
Name
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
73.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key application of Ethyl Benzofuran-2-carboxylate in organic synthesis?

A1: this compound serves as a valuable precursor in synthesizing substituted benzofuran derivatives. For example, it reacts with hydrazine hydrate to yield the corresponding hydrazide, which can be further modified to create diverse compounds with potential biological activity []. This versatility makes it a key building block in medicinal chemistry research.

Q2: Can you describe an efficient synthetic route to obtain substituted Ethyl Benzofuran-2-carboxylates?

A2: A highly effective method involves using substituted 2-formylphenoxy ethylcarboxylates as starting materials []. Reacting these with 0.4 equivalents of P(MeNCH2CH2)3N at 70°C for 3 hours yields the desired substituted Ethyl Benzofuran-2-carboxylates in impressive yields ranging from 80-99% []. This approach offers a practical and high-yielding pathway for accessing these valuable compounds.

Q3: What biological activities have been investigated for benzofuran derivatives incorporating the this compound scaffold?

A3: Researchers have explored the potential of benzofuran derivatives containing the this compound core for various biological activities. Specifically, compounds featuring a 4-thiazolidinone moiety linked to the benzofuran scaffold have been synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial properties []. This highlights the potential of this chemical class for developing novel therapeutic agents.

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